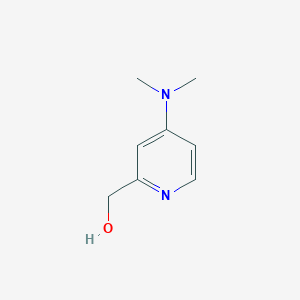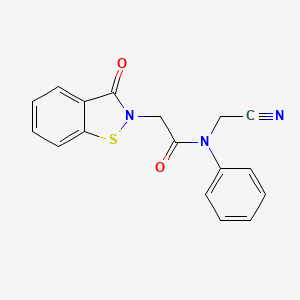
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including oxadiazole and fluorobenzyl, suggests that this compound may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the quinazoline core: This step often involves the condensation of anthranilic acid derivatives with amines or isocyanates.
Attachment of the fluorobenzyl group: This can be done through nucleophilic substitution reactions using fluorobenzyl halides.
Final assembly: The final compound is obtained by coupling the intermediate products under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, particularly targeting kinases. This compound may exhibit similar activities, making it a candidate for drug discovery and development.
Medicine
In medicine, compounds with similar structures have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. This compound may also possess such activities, warranting further research.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of “7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” likely involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and quinazoline core are known to interact with biological macromolecules, potentially inhibiting their function or modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione
- 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, “7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” may exhibit unique properties due to the presence of the fluorobenzyl group. Fluorine atoms are known to influence the electronic properties of molecules, potentially enhancing their biological activity and stability.
属性
CAS 编号 |
1207017-11-5 |
|---|---|
分子式 |
C25H19FN4O5 |
分子量 |
474.448 |
IUPAC 名称 |
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19FN4O5/c1-33-17-9-16(10-18(12-17)34-2)22-28-23(35-29-22)14-7-8-19-21(11-14)27-25(32)30(24(19)31)13-15-5-3-4-6-20(15)26/h3-12H,13H2,1-2H3,(H,27,32) |
InChI 键 |
UGQSEPJYGSZAMG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2936049.png)
![3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2936052.png)
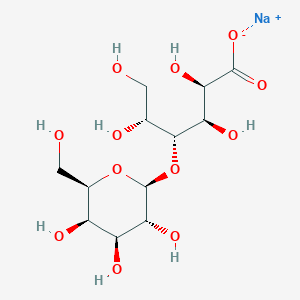
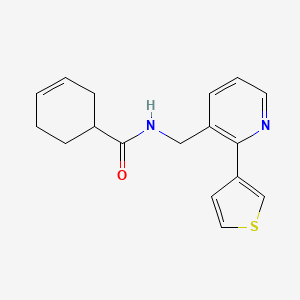
![2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B2936057.png)
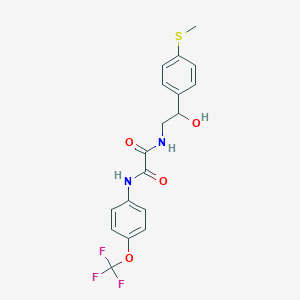
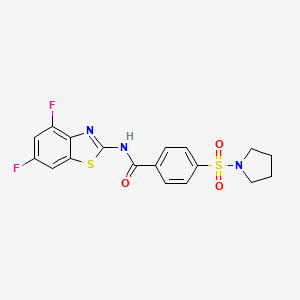
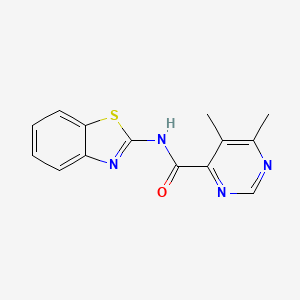

![6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2936065.png)
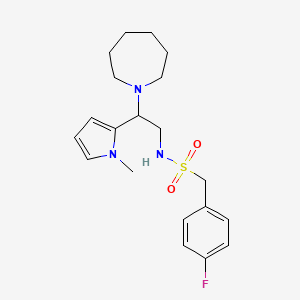
![N-(1-cyano-1,2,2-trimethylpropyl)-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2936067.png)
